Iem 759

描述

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as TAZ, is an organic compound with a wide range of applications in the fields of chemistry and biology. TAZ is a heterocyclic compound that has three nitrogen atoms in a ring structure. It is a white crystalline solid with a melting point of 150 °C. TAZ has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and in the treatment of various diseases.

科学研究应用

离子交换膜 (IEMs)

该化合物用于离子交换膜 (IEMs) 的开发。 IEMs 在环境问题和能源等多个领域具有潜在应用 . 它们用作新型分离材料,并通过各种方法表征 .

神经递质

该化合物在结构和化学上类似于神经递质血清素和褪黑素,它们在人类的日常行为和生理状态中起着关键作用 .

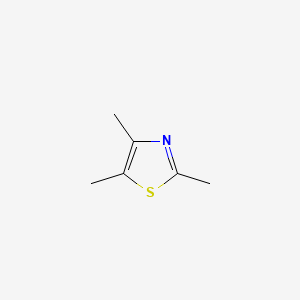

染料合成

该化合物用于合成新型杂环活性染料。 这些基于苯并噻唑衍生物生色团的染料呈现出美丽的颜色,包括蓝绿色和紫红色,并且具有较高的染着力,摩尔消光系数很高 .

纳米纤维素气凝胶

该化合物用于制造纳米纤维素气凝胶。 通过 CNC 和 AEAPMDS 之间的 C–O–Si 键引入化合物的胺基以创建气凝胶 .

CO2 吸附

药物传感器

湿度传感器

一氧化碳的电还原

作用机制

Target of Action

Iem 759, also known as 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, is a small molecule that primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. The primary target within this pathway is the protein Axin , which is a key component of the destruction complex that regulates β-catenin levels .

Mode of Action

This compound interacts with its target by increasing the stability of the Axin protein . This leads to an inhibition of the Wnt/β-catenin pathway, preventing the accumulation of active β-catenin . As a result, the transcription of Wnt target genes is reduced, leading to a decrease in cell proliferation and an increase in cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By stabilizing Axin, this compound prevents the degradation of β-catenin, leading to a decrease in Wnt signaling . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

生化分析

Biochemical Properties

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can bind to metal ions, enhancing its catalytic activity in various biochemical processes .

Cellular Effects

The effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole has been found to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been reported to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of normal cellular processes .

Metabolic Pathways

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole can influence the activity of enzymes involved in amino acid and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it enables the compound to interact with target biomolecules .

属性

IUPAC Name |

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXUWBCKBBJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204992 | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56436-29-4 | |

| Record name | 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole interact with its target and what are the downstream effects?

A: 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as IEM-759 in the provided research papers, acts predominantly as an agonist on histamine H2-receptors in the stomach of dogs. [, , ] This interaction leads to increased gastric acid secretion. [, , ] The compound demonstrates a weaker effect on H1-histamine receptors found in the intestine, blood vessels, and bronchi compared to histamine itself. [, ]

Q2: Does the structure of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole influence its activity on H1 and H2 receptors?

A: Yes, structural modifications to the 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole molecule significantly impact its activity on H1 and H2 receptors. Research has shown that closely related derivatives like IEM-813 exhibit a preference for H1 receptors, particularly in the gut. [, , ] This suggests that specific structural features within this class of compounds contribute to their selectivity for either H1 or H2 receptors.

Q3: What are the potential applications of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole in gastroenterology?

A: Unlike some histamine analogs like histalog, 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole demonstrates efficacy when administered orally. [, ] This characteristic makes it a potential candidate for assessing gastric secretory capacity in gastroenterology. [, ] Further research is necessary to explore its clinical utility in this context.

Q4: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole?

A: The provided research papers primarily focus on the pharmacological characterization of 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, specifically its interaction with histamine receptors. [, , , , ] Detailed studies investigating its absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy are not included in these specific papers. Further research is needed to comprehensively understand its PK/PD profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)